molecular formula C12H17BFNO2 B572902 2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1363192-17-9

2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B572902
CAS No.: 1363192-17-9
M. Wt: 237.081
InChI Key: OLDKXRDBCREFQC-UHFFFAOYSA-N
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Description

“2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the molecular formula C12H17BFNO2 . It is a solid substance that should be stored in an inert atmosphere at 2-8°C .


Synthesis Analysis

The compound can be synthesized through a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .


Molecular Structure Analysis

The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values . The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .


Chemical Reactions Analysis

The compound is an important boric acid derivative . It has many applications in carbon-carbon coupling and carbon heterocoupling reactions .


Physical and Chemical Properties Analysis

The compound is a solid substance . It has a molecular weight of 237.08 . The InChI code of the compound is 1S/C12H17BFNO2/c1-8-6-9 (7-15-10 (8)14)13-16-11 (2,3)12 (4,5)17-13/h6-7H,1-5H3 .

Scientific Research Applications

Pharmacophore Design and Medicinal Chemistry

Compounds with a pyridine scaffold, including those with specific substituents like fluorine and methyl groups, play a crucial role in pharmacophore design for the development of selective inhibitors targeting enzymes and receptors involved in disease pathogenesis. For instance, research on p38α MAP kinase inhibitors highlights the significance of substituted pyridine rings in enhancing inhibitory activity and selectivity for specific kinases over others, demonstrating the potential of such compounds in designing new therapeutic agents (Scior, T., Domeyer, D., Cuanalo-Contreras, K., & Laufer, S., 2011).

Fluorine Chemistry in Cancer Treatment

The incorporation of fluorine atoms into pyrimidine rings, as seen in fluorinated pyrimidines, significantly impacts the medicinal chemistry of cancer treatments. Research reviews the role of fluorine chemistry in enhancing the precision of cancer therapeutics, such as 5-Fluorouracil, by improving drug metabolism and biodistribution, highlighting the pivotal role of fluorinated compounds in personalized medicine (Gmeiner, W., 2020).

Synthetic Methodologies and Chemical Synthesis

The development of efficient synthetic methodologies for fluorine-containing compounds, including those with complex pyridine scaffolds, is essential for advancing pharmaceutical research and material science. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl demonstrates the importance of developing novel synthetic routes for fluorinated compounds, which could be analogous to the synthesis and applications of the compound (Qiu, Y., Gu, H., Zhang, P., & Xu, W.-M., 2009).

Safety and Hazards

The compound is associated with several hazard statements: H302-H315-H319-H335 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Future Directions

The compound has been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . It is also one of the important nucleophiles in the Suzuki reaction and has a wide range of applications . Fluorine-containing compounds are also widely used in medicine . Among the top 200 medicines sold globally, 29 fluorine-containing drugs have been approved by the FDA in recent years .

Mechanism of Action

Target of Action

Boronic esters, including pinacol boronic esters, are commonly used in organic synthesis and are known to participate in various chemical reactions .

Mode of Action

The compound is likely to interact with its targets through a mechanism known as Suzuki–Miyaura (SM) cross-coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The process involves the oxidative addition of palladium to an electrophilic organic group, followed by transmetalation, where the organoboron group is transferred from boron to palladium .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, in which this compound likely participates, is a key step in the synthesis of many organic compounds, potentially affecting a wide range of biochemical pathways .

Pharmacokinetics

The susceptibility of phenylboronic pinacol esters to hydrolysis, which could influence the bioavailability of the compound, has been reported .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific context of its use, such as the type of reaction it is involved in and the nature of the other reactants. In the context of Suzuki–Miyaura cross-coupling, the compound would contribute to the formation of new carbon–carbon bonds .

Action Environment

Environmental factors such as pH can influence the action, efficacy, and stability of the compound. For instance, the rate of hydrolysis of boronic pinacol esters is known to be considerably accelerated at physiological pH . Therefore, the compound’s action could be significantly influenced by the pH of its environment.

Properties

IUPAC Name

2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BFNO2/c1-8-6-10(14)15-7-9(8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDKXRDBCREFQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50855769
Record name 2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363192-17-9
Record name 2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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